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molecular formula C13H14FNO3 B152069 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid CAS No. 139679-45-1

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid

Cat. No. B152069
M. Wt: 251.25 g/mol
InChI Key: NOBBVBPNOXXVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05189036

Procedure details

Piperidine-4-carboxylic acid (25.8 g, 200 mmol) and potassium carbonate (82.9 g, 600 mmol) are combined in water (500 mL) and methylene chloride (1 L) at 0° C. 4-Fluorobenzoyl chloride (31.7 g, 200 mmol) is dissolved in methylene chloride (200 mL) and added to the first mixture dropwise over 45 min. The mixture is stirred for 2 hr, after which the aqueous layer is separated and acidified to pH 1.5 with concentrated HCl. The aqueous mixture is extracted three times with methylene chloride, and the organic extracts are dried over magnesium sulfate and evaporated to give the title compound.
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
82.9 g
Type
reactant
Reaction Step Two
Quantity
31.7 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].[F:16][C:17]1[CH:25]=[CH:24][C:20]([C:21](Cl)=[O:22])=[CH:19][CH:18]=1>O.C(Cl)Cl>[F:16][C:17]1[CH:25]=[CH:24][C:20]([C:21]([N:1]2[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3][CH2:2]2)=[O:22])=[CH:19][CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
25.8 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)O
Step Two
Name
Quantity
82.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
31.7 g
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
ADDITION
Type
ADDITION
Details
added to the first mixture dropwise over 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
after which the aqueous layer is separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture is extracted three times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts are dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C(=O)N2CCC(CC2)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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